molecular formula C24H19FN2O3 B2851974 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide CAS No. 1114649-59-0

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2851974
CAS No.: 1114649-59-0
M. Wt: 402.425
InChI Key: SLZYXYJPWUMIIQ-UHFFFAOYSA-N
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Description

2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a quinoline core substituted with fluorine and phenyl groups at the 6- and 2-positions, respectively. The 4-position of the quinoline is linked via an ether bridge to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-19-9-5-8-18(13-19)26-24(28)15-30-23-14-22(16-6-3-2-4-7-16)27-21-11-10-17(25)12-20(21)23/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYXYJPWUMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide, identified by its CAS number 1114835-58-3, is a synthetic compound with a quinoline core that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_23H_21FN_2O_3, with a molecular weight of 390.4 g/mol. The structure features a quinoline moiety linked to an acetamide group through an ether bond, with fluorine and methoxy substituents that may enhance its biological properties.

The exact mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. The interactions likely involve:

  • Hydrogen Bonding : Facilitating binding to target proteins.
  • Hydrophobic Interactions : Enhancing stability and affinity for lipid membranes.
  • π-π Stacking : Contributing to the stabilization of interactions with aromatic amino acids in proteins.

These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AA431 (epidermoid)15.5Apoptosis
Compound BMCF7 (breast cancer)10.2Cell cycle arrest

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial effects. The compound's structure suggests potential activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of quinoline derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways .
  • Antimicrobial Assessment : Another study investigated the antimicrobial properties of quinoline-based compounds against Pseudomonas aeruginosa. The findings revealed that these compounds could inhibit biofilm formation and bacterial growth, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on core heterocycles, substituent effects, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Properties Reference
2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide Quinoline 6-Fluoro, 2-phenyl, 4-oxy-acetamide-N-(3-methoxyphenyl) Not explicitly reported (inferred: ion channel modulation)
AMC3 (Compound 2a) Pyridinone 3-Cyano, 5-(3-methoxyphenyl), 6-methyl, N-(4-bromophenyl) FPRs (formyl peptide receptor) modulation, anti-inflammatory
VU0418705 Bromonaphthalene 1-Bromo, 2-oxy-acetamide-N-phenyl hERG potassium channel inhibition (cardioprotective)
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) Rhodanine-thiazolidinone Benzylidene, thioxothiazolidinone, N-(3-methoxyphenyl) Anticancer activity (in vitro screening)
2-[3-(4-Fluorobenzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide Quinoline-sulfonamide 3-(4-Fluorobenzenesulfonyl), 6-fluoro, 4-oxo, N-(3-methoxyphenyl) Not explicitly reported (structural analog for ion channels)
2-(2-Acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide (F186-1169) Thiazole 2-Acetamido-thiazol-4-yl, N-(3-methoxyphenyl) Not explicitly reported (potential antimicrobial)

Key Observations:

Core Heterocycle Influence: Quinoline-based analogs (e.g., the target compound and sulfonamide derivatives) are often associated with ion channel modulation or antimicrobial activity due to their planar aromatic systems and substituent flexibility . Pyridinone and thiazole cores (e.g., AMC3 and F186-1169) exhibit divergent activities, such as anti-inflammatory or antimicrobial effects, highlighting the role of heterocycle electronics in target selectivity .

Sulfonamide and halogen substituents (e.g., in VU0418705 and sulfonamide-quinoline derivatives) are critical for ionic interactions with targets like hERG channels or enzymes, suggesting the target compound’s fluoro and phenyl groups may similarly influence binding .

Antimicrobial gaps: Coumarin-acetamide hybrids () show potent antibacterial activity, but the target compound’s lack of a coumarin or thiazolidinone moiety may limit similar efficacy unless optimized .

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